N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Methoxyphenyl)-N4-Phenyl-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a substituted 1,3,5-triazine derivative featuring:
- N2: 4-Methoxyphenyl group (electron-donating para-substituent).
- N4: Phenyl group (aromatic hydrophobic moiety).
- 6-position: Pyrrolidin-1-yl (cyclic amine enhancing solubility and bioavailability).
- Counterion: Hydrochloride salt (improves crystallinity and stability).
Its molecular formula is C22H24ClN6O (MW: 423.92 g/mol), and it is hypothesized to exhibit kinase inhibition or anticancer activity due to structural similarities to known triazine-based therapeutics .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O.ClH/c1-27-17-11-9-16(10-12-17)22-19-23-18(21-15-7-3-2-4-8-15)24-20(25-19)26-13-5-6-14-26;/h2-4,7-12H,5-6,13-14H2,1H3,(H2,21,22,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNYWXGVKCSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine core, followed by the introduction of the methoxyphenyl, phenyl, and pyrrolidinyl substituents through various substitution reactions. The final step usually involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The purification process often includes crystallization, filtration, and drying steps to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Position : The target compound’s 4-methoxyphenyl group (para-substitution) likely improves electronic interactions in hydrophobic binding pockets compared to the 3-methoxyphenyl (meta-) in .
- Aromatic vs. Aliphatic Groups : ’s 3-methylphenyl (aliphatic methyl) at N4 may reduce solubility but increase lipophilicity versus the target’s phenyl group.
- Complexity : ’s compound introduces hydroxymethyl and oxo-pyrrolidinyl groups, which could enhance hydrogen bonding but complicate synthesis and pharmacokinetics .
Pharmacological Implications
Binding Affinity and Selectivity:
- The 4-methoxy group in the target compound may enhance binding to kinases (e.g., EGFR or CDK inhibitors) by aligning with hydrophobic pockets, whereas meta-substituted analogs () show reduced affinity in similar scaffolds .
- Pyrrolidinyl moieties in both the target and compounds improve aqueous solubility, critical for oral bioavailability.
Metabolic Stability:
- ’s dimethylamino and hydroxymethyl groups may increase metabolic lability (e.g., oxidative deamination), whereas the target compound’s simpler structure could offer better stability .
Biological Activity
N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 398.9 g/mol
- CAS Number : 1179486-33-9
The compound belongs to a class of triazine derivatives known for their diverse biological activities. It is primarily studied for its potential as an antiproliferative agent , particularly against various cancer cell lines. The mechanism of action typically involves the inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. Notably:
- Triple-Negative Breast Cancer (TNBC) : The compound has shown promising results in inhibiting the growth of MDA-MB231 cells, a triple-negative breast cancer cell line. Studies demonstrate that it reduces cell viability significantly at concentrations as low as 10 μM .
Selectivity and Efficacy
In comparative studies, the compound displayed selective inhibition against hormone-independent cancer cell lines while showing reduced efficacy against hormone-dependent lines such as SKBR-3 and MCF-7. This selectivity suggests that the compound may target specific signaling pathways more effectively in certain cancer types .
Study on Antiproliferative Effects
A recent investigation assessed the antiproliferative activity of several triazine derivatives, including this compound. The findings are summarized in Table 1 below:
| Compound Name | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Triazine A | MDA-MB231 | 10 | High |
| Triazine B | SKBR-3 | >50 | Low |
| Triazine C | MCF-7 | >50 | Low |
| N2-(4-Methoxyphenyl)-N4-phenyl... | MDA-MB231 | 8 | Very High |
This table illustrates that this compound exhibits superior activity against MDA-MB231 cells compared to other tested compounds.
Mechanistic Studies
Mechanistic studies suggest that the compound functions by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it may interfere with the phosphorylation processes mediated by receptor tyrosine kinases (RTKs), which are often dysregulated in cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can yield/purity be maximized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyanuric chloride as a core precursor. Key steps include sequential nucleophilic substitutions at the triazine ring positions. For example:
Step 1 : React cyanuric chloride with 4-methoxyaniline under controlled pH (e.g., NaHCO₃ buffer) to introduce the N2-substituent.
Step 2 : Introduce the pyrrolidinyl group at position 6 using pyrrolidine in anhydrous THF at 0–5°C.
Step 3 : Couple the N4-phenyl group via Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂/XPhos) .
- Optimization : Use TLC or HPLC to monitor intermediates. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, DCM/MeOH). Yield improvements (>70%) are achievable with inert atmospheres and stoichiometric precision .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for phenyl groups at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
- X-ray Crystallography : Resolve 3D conformation, particularly for assessing planarity of the triazine core and substituent orientations .
Q. What are the key physicochemical properties influencing in vitro assays?
- Answer :
- Solubility : Hydrochloride salt enhances aqueous solubility (~5–10 mg/mL in PBS), critical for biological testing.
- Stability : Stable at 4°C (powder form) but degrades in DMSO >48 hours; use fresh solutions for assays.
- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this triazine derivative?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-ethoxyphenyl) or heterocyclic groups (e.g., morpholine instead of pyrrolidine).
- Assay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding (Kd).
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Purity Validation : Re-analyze disputed batches via HPLC-UV/ELSD to rule out impurities (>95% purity required).
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as controls.
- Meta-Analysis : Cross-reference with structurally similar triazines (e.g., N2-(4-chlorophenyl) analogs) to identify substituent-specific trends .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodological Answer :
- Biophysical Techniques : Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics (ΔH, ΔS).
- Kinetic Studies : Perform stop-flow fluorescence to measure association/dissociation rates (kon, koff).
- Mutagenesis : Engineer target protein mutants (e.g., kinase catalytic domain) to identify critical binding residues via loss-of-function assays .
Q. How can stability under physiological conditions be improved for in vivo applications?
- Answer :
- Prodrug Design : Synthesize acetylated or PEGylated derivatives to enhance plasma stability.
- Formulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to reduce enzymatic degradation.
- Accelerated Stability Testing : Incubate at 37°C in simulated gastric fluid (pH 2) and monitor degradation via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic inhibition IC50 values across studies?
- Answer :
- Source Investigation : Compare assay conditions (e.g., substrate concentration, incubation time). For example, ATP concentration variations in kinase assays can shift IC50 by 10-fold.
- Statistical Reconciliation : Apply ANOVA to datasets, accounting for inter-lab variability.
- Orthogonal Assays : Validate using alternative methods (e.g., radiometric vs. luminescent detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
